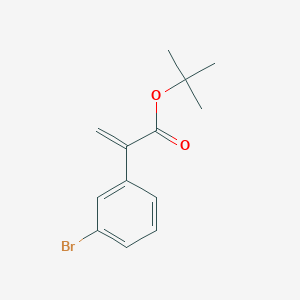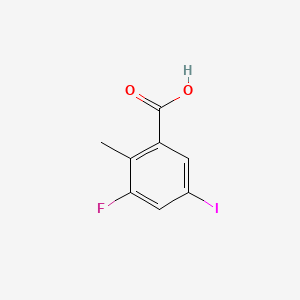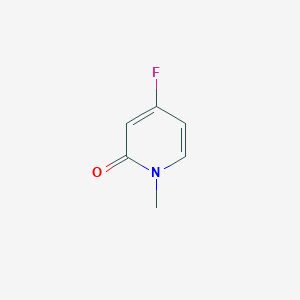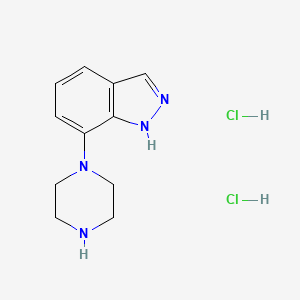![molecular formula C10H8BrNO B13671700 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671700.png)
4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a heterocyclic compound that features a cyclopropane ring fused to a quinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromo-substituted quinoline derivative with a cyclopropane precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit anticancer and antimicrobial activities, making them candidates for drug development.
Mécanisme D'action
The mechanism of action of 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways involved depend on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound shares a similar core structure but differs in the degree of hydrogenation and bromine substitution.
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another heterocyclic compound with potential anticancer activity.
Uniqueness
4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is unique due to its specific structural features, such as the presence of a cyclopropane ring fused to a quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
4-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-8-3-1-2-5-6-4-7(6)10(13)12-9(5)8/h1-3,6-7H,4H2,(H,12,13) |
Clé InChI |
VJSSNFSNCVUVLJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C(=O)NC3=C2C=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










